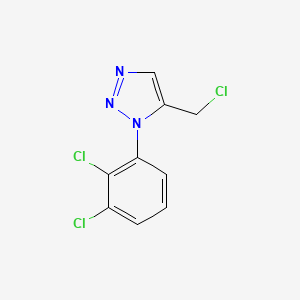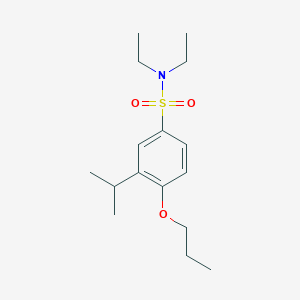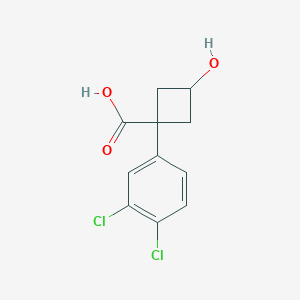![molecular formula C10H13BrO B13184492 3-([1-(Bromomethyl)cyclobutyl]methyl)furan](/img/structure/B13184492.png)
3-([1-(Bromomethyl)cyclobutyl]methyl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-([1-(Bromomethyl)cyclobutyl]methyl)furan is an organic compound with the molecular formula C10H13BrO It features a furan ring substituted with a cyclobutylmethyl group, which in turn is substituted with a bromomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1-(Bromomethyl)cyclobutyl]methyl)furan can be achieved through several synthetic routes. One common method involves the bromination of 3-(cyclobutylmethyl)furan using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-([1-(Bromomethyl)cyclobutyl]methyl)furan can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Formation of furanones or other oxygenated derivatives.
Reduction: Formation of 3-([1-(methyl)cyclobutyl]methyl)furan.
Applications De Recherche Scientifique
3-([1-(Bromomethyl)cyclobutyl]methyl)furan has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Potential use in the study of biological pathways involving furan derivatives and their interactions with biological macromolecules.
Medicine: Exploration of its potential as a building block for drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 3-([1-(Bromomethyl)cyclobutyl]methyl)furan depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In oxidation reactions, the furan ring undergoes electron transfer processes leading to the formation of oxygenated products. The molecular targets and pathways involved would vary based on the specific application and the nature of the chemical reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Cyclobutylmethyl)furan: Lacks the bromomethyl group, making it less reactive in substitution reactions.
3-(Bromomethyl)furan: Lacks the cyclobutylmethyl group, resulting in different steric and electronic properties.
3-(Cyclopropylmethyl)furan: Contains a cyclopropyl group instead of a cyclobutyl group, leading to different ring strain and reactivity.
Uniqueness
3-([1-(Bromomethyl)cyclobutyl]methyl)furan is unique due to the presence of both a bromomethyl group and a cyclobutylmethyl group attached to the furan ring. This combination of functional groups provides a unique reactivity profile, making it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C10H13BrO |
|---|---|
Poids moléculaire |
229.11 g/mol |
Nom IUPAC |
3-[[1-(bromomethyl)cyclobutyl]methyl]furan |
InChI |
InChI=1S/C10H13BrO/c11-8-10(3-1-4-10)6-9-2-5-12-7-9/h2,5,7H,1,3-4,6,8H2 |
Clé InChI |
LNYWFDIEWLQREI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(CC2=COC=C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B13184409.png)
![1-(1-Ethyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13184423.png)
![3-[2-(1h-1,2,4-Triazol-1-yl)ethoxy]aniline](/img/structure/B13184424.png)
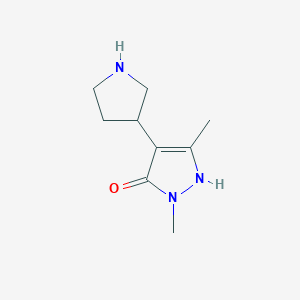
![N-[(4-formylphenyl)methyl]butanamide](/img/structure/B13184430.png)
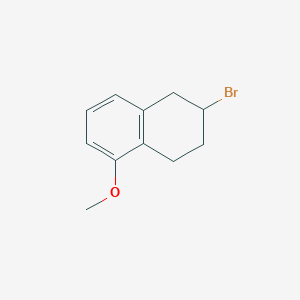
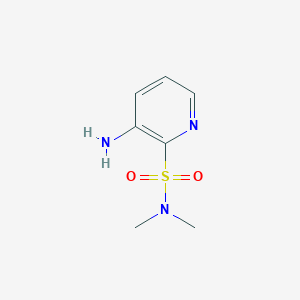
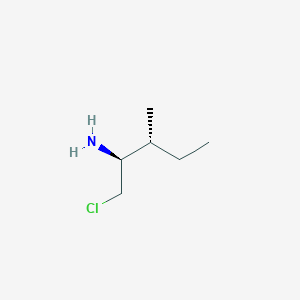
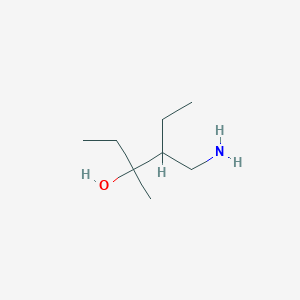
![1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}piperidine](/img/structure/B13184471.png)

